molecular formula C17H29Cl2NSn B2764495 Tributyl-(3,5-dichloro-2-pyridyl)stannane CAS No. 1657031-59-8

Tributyl-(3,5-dichloro-2-pyridyl)stannane

Cat. No.: B2764495
CAS No.: 1657031-59-8
M. Wt: 437.04
InChI Key: PSQPFHMJCLXATR-UHFFFAOYSA-N
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Description

Tributyl-(3,5-dichloro-2-pyridyl)stannane is an organotin compound with the molecular formula C17H29Cl2NSn and a molecular weight of 437.04. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl-(3,5-dichloro-2-pyridyl)stannane can be synthesized through a palladium-catalyzed coupling reaction. The reaction typically involves the use of a stannylated pyridine derivative and a chlorinated pyridine compound. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an appropriate solvent like toluene .

Industrial Production Methods

Industrial production of organotin compounds, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl-(3,5-dichloro-2-pyridyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

    Reduction: It can participate in reduction reactions, often involving the cleavage of the tin-carbon bond.

    Substitution: The compound can undergo substitution reactions, where the tin atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include organotin oxides, hydroxides, and substituted pyridine derivatives. These products have various applications in different fields, including catalysis and material science .

Scientific Research Applications

Tributyl-(3,5-dichloro-2-pyridyl)stannane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including ligands and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tributyl-(3,5-dichloro-2-pyridyl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tributyl-(3,5-dichloro-2-pyridyl)stannane include other organotin compounds, such as:

    Tributyltin hydride: Known for its use as a radical reducing agent.

    Trimethyltin chloride: An example of an organotin halide with different reactivity and applications.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both the stannane and the chlorinated pyridine moieties. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tributyl-(3,5-dichloropyridin-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPFHMJCLXATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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